4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives of 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine involves complex reactions, including the Chichibabin reaction, modified synthesis methods, and polycondensation processes with various aromatic dianhydrides. Novel aromatic diamine monomers and polyimides have been synthesized from this compound, showing significant potential in creating materials with desired thermal, optical, and mechanical properties (Ma et al., 2010), (Huang et al., 2017).
Molecular Structure Analysis
The molecular structure of derivatives and polymers based on 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine has been characterized using various analytical techniques, including NMR, FT-IR, and mass spectrometry. These studies reveal the presence of pyridine rings, pyrrolidine groups, and ether linkages, contributing to the solubility, thermal stability, and hydrophobicity of the synthesized polyimides (Xiaohua Huang et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine derivatives include polycondensation with aromatic dianhydrides, leading to the formation of polyimides with excellent thermal and mechanical properties. These reactions are crucial for developing materials that are resistant to high temperatures and possess good mechanical strength (Wang et al., 2008).
Physical Properties Analysis
Polyimides derived from 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine exhibit outstanding physical properties, including high thermal stability, solubility in polar solvents, and excellent mechanical strength. The glass transition temperatures and thermal decomposition characteristics indicate their potential for applications requiring materials that can withstand extreme conditions (Guan et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity with different dianhydrides and the effects of various substituents on their polymerization behavior, have been extensively studied. These investigations provide insights into tailoring the properties of the resulting polymers for specific applications, emphasizing the versatility of 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine as a building block in polymer chemistry (Liaw et al., 1998).
Scientific Research Applications
Tyrosinase Inhibition and Pharmaceutical Use
- Biphenyl-based compounds, including those related to 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine, are significant in treating hypertension and inflammation. Recent studies have synthesized various biphenyl derivatives, exhibiting notable anti-tyrosinase activities. This makes them potential candidates for pharmaceutical applications in areas like skin hyperpigmentation disorders (Kwong et al., 2017).
Synthesis of Novel Compounds
- The chemical reactivity of pyrimidinamines, including those structurally related to 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine, has been explored to synthesize novel chemical compounds. These developments indicate their versatility in chemical synthesis (Danswan et al., 1989).
Material Science and Polyimides
- Compounds with biphenyl and pyrimidine units have been used in creating high-performance polymers, such as polyimides. These polymers demonstrate desirable properties like high transparency, thermal stability, and mechanical strength, making them useful in material science applications (Guan et al., 2015).
Luminescent Materials
- Biphenyl-pyrimidine derivatives have been studied for their luminescent properties. These materials exhibit bright fluorescence and are investigated for potential optoelectronic applications, such as in light-emitting diodes (Weng et al., 2013).
Polyimide Liquid Crystal Alignment
- Novel polyimide materials containing biphenyl units have been developed for liquid crystal alignment layers. These materials showcase the adaptability of biphenyl-pyrimidine compounds in advanced display technologies (Liu et al., 2008).
Memory Storage Applications
- Asymmetric polyimides derived from biphenyl-pyrimidine structures have been synthesized for use in memory storage devices. These materials exhibit bistable conductivity switching and nonvolatile memory behavior, highlighting their potential in electronic storage applications (Gao et al., 2023).
Chemical Sensing
- Polyimides with pyridine and biphenyl units have been developed as chemosensors. These materials can act as fluorescent switchers for acids, demonstrating their utility in chemical sensing applications (Wang et al., 2008).
Mechanism of Action
Target of Action
Similar biphenyl and dibenzofuran derivatives have been found to exhibit potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .
Mode of Action
It’s worth noting that biphenyl derivatives have been reported to inhibit the production of essential components of bacterial cell membranes, destabilizing the microbial cytochrome p450 51 enzyme .
Biochemical Pathways
The main enzymes reported for the biodegradation pathway of biphenyls are biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound significantly influence its bioavailability and therapeutic efficacy .
Result of Action
Similar biphenyl derivatives have shown potent inhibitory activities against antibiotic-resistant bacteria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
4-(4-phenylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-18-11-10-15(19-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVOLQJCSTWERU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353250 |
Source
|
Record name | 4-[1,1'-biphenyl]-4-yl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine | |
CAS RN |
299463-56-2 |
Source
|
Record name | 4-[1,1'-biphenyl]-4-yl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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